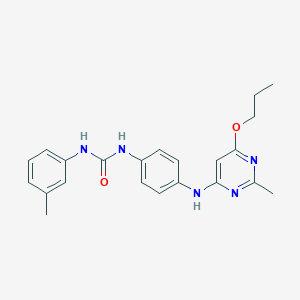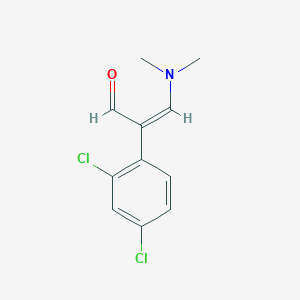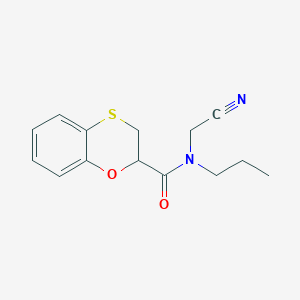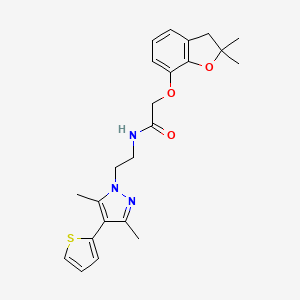
1-(4-((2-Methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((2-Methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea is a useful research compound. Its molecular formula is C22H25N5O2 and its molecular weight is 391.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Reactions and Synthesis
Reactions with N-amino-pyrimidine derivatives : Research into cyclic oxalyl compounds has shown that derivatives like 1-Amino-5-benzoyl-4-phenyl-1H-pyrimidine can add arylisocyanates to yield N,N′-disubsituted ureas. These compounds can further undergo cyclization to form imidazolyl-pyrimidinones, demonstrating the versatility of pyrimidine derivatives in synthetic chemistry (Altural & Kollenz, 1990).
Dimerization of ureidopyrimidones : The study on 6-Methyl-2-butylureidopyrimidone revealed its ability to dimerize through four hydrogen bonds, highlighting its potential as a building block in supramolecular assemblies (Beijer et al., 1998).
Antioxidant Activity
- The synthesis and evaluation of certain pyrimidinone derivatives for their antioxidant activity have been explored. This includes the transformation of urea, benzaldehyde, and ethyl acetoacetate into compounds that were screened for their antioxidant properties, showing the potential for these derivatives in pharmacological contexts (George et al., 2010).
Catalysis and Chemical Transformations
- Oxidative carbonylation of amines : A catalytic system involving Pd(OAc)2 and [mmim]I has been applied to the oxidative carbonylation of amines to produce carbamates, ureas, and 2-oxazolidinones, showcasing the utility of pyrimidinyl derivatives in facilitating diverse chemical transformations (Peng et al., 2008).
Herbicidal Applications
- Substituted phenyltetrahydropyrimidinones, referred to as cyclic ureas, have been identified as new chlorosis-inducing preemergence herbicides. They inhibit carotenoid biosynthesis at the phytoene desaturase step, demonstrating the potential agricultural applications of pyrimidinyl derivatives (Babczinski et al., 1995).
Corrosion Inhibition
- 1,3,5-Triazinyl urea derivatives have been evaluated as corrosion inhibitors for mild steel in acidic solutions, revealing their effectiveness in protecting against corrosion. This suggests potential applications in materials science and engineering (Mistry et al., 2011).
Propriétés
IUPAC Name |
1-(3-methylphenyl)-3-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-4-12-29-21-14-20(23-16(3)24-21)25-17-8-10-18(11-9-17)26-22(28)27-19-7-5-6-15(2)13-19/h5-11,13-14H,4,12H2,1-3H3,(H,23,24,25)(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJELVAZJWRDVSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2441810.png)
![[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methyl acetate](/img/structure/B2441811.png)

![N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2441816.png)

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2441818.png)


![Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/no-structure.png)
![(2E,5E)-5-[(2-hydroxyphenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one](/img/structure/B2441825.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)propionamide](/img/structure/B2441827.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2441829.png)
![N-(3,5-dimethoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2441830.png)
